3-Nitro-2-(phenylsulfonyl)pyridine
Overview
Description
3-Nitro-2-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C11H8N2O4S . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of nitropyridines, including 3-Nitro-2-(phenylsulfonyl)pyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Molecular Structure Analysis
The molecular structure of 3-Nitro-2-(phenylsulfonyl)pyridine consists of a pyridine ring substituted with a nitro group and a phenylsulfonyl group .Chemical Reactions Analysis
The chemical reactions involving 3-Nitro-2-(phenylsulfonyl)pyridine are complex and involve several steps. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
1. Precursor in Heteroaromatic Derivatives Synthesis
3-Nitro-2-(phenylsulfonyl)pyridine has been utilized as a precursor in the synthesis of ring-fused aromatic and heteroaromatic compounds. A study by Bianchi et al. (2003) demonstrates its role in forming derivatives of naphthalene, phenanthrene, and benzothiophene through a ring-opening/ring-forming protocol (Bianchi et al., 2003).
2. Synthesis of N-Fused Pyrroles
Another application is in the synthesis of N-fused pyrroles. Bianchi et al. (2014) detailed a method involving the ring opening of 3-nitro-2-(phenylsulfonyl)pyridine with amines, leading to versatile N-fused pyrroles of synthetic and biological interest (Bianchi et al., 2014).
3. Synthesis of Sulfur-Containing Derivatives
Ban-Oganowska (1996) explored the synthesis of sulfur-containing derivatives, particularly focusing on pyridine 1-oxides and their antifungal and antibacterial properties (Ban-Oganowska, 1996).
4. Organocatalysis in Michael Addition
Singh et al. (2013) reported the use of a derivative of 3-nitro-2-(phenylsulfonyl)pyridine in organocatalysis for the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes (Singh et al., 2013).
5. Crystallographic Studies
Castera et al. (2007) conducted X-ray structural determination on halogenated nitroimidazo[1,2-a]pyridine phenylsulfonyl derivatives, providing insights into intermolecular interactions influenced by halogen substituents (Castera et al., 2007).
6. Magnetic Properties in Biradicals
Hayakawa et al. (2006) explored pyridine-substituted nitronyl nitroxide biradicals, studying their magnetic properties and ground-state spin multiplicity, demonstrating the impact of 3-nitro-2-(phenylsulfonyl)pyridine derivatives in the field of molecular magnets (Hayakawa et al., 2006).
7. Thermally Activated Fluorescent Materials
Wu et al. (2021) developed thermally activated delayed fluorescent materials using 3-(phenylsulfonyl)pyridine, enriching the acceptor selection in the field of new TADF molecules (Wu et al., 2021).
Future Directions
properties
IUPAC Name |
2-(benzenesulfonyl)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c14-13(15)10-7-4-8-12-11(10)18(16,17)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXNQOWQGUPAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327320 | |
Record name | 3-Nitro-2-pyridyl phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-(phenylsulfonyl)pyridine | |
CAS RN |
188429-02-9 | |
Record name | 3-Nitro-2-pyridyl phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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